(Z)-2-(2-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
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Description
(Z)-2-(2-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H20ClNO3 and its molecular weight is 357.83. The purity is usually 95%.
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Biological Activity
(Z)-2-(2-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This compound's structure suggests a significant interaction with biological systems, making it a candidate for further investigation.
Chemical Structure
The compound features a benzofuran core with several substituents that may influence its biological activity. The presence of the diethylamino group and the chlorobenzylidene moiety are particularly noteworthy for their potential roles in modulating pharmacological effects.
Biological Activity Overview
Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this one have shown promising results against leukemia (K562) and solid tumors such as non-small cell lung cancer and ovarian cancer .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against both standard and clinical strains, suggesting potential applications in treating infections .
- Antioxidant Effects : The ability to scavenge reactive oxygen species (ROS) has been noted in related compounds, which may contribute to their protective effects in cellular systems .
Anticancer Studies
A comprehensive evaluation of the anticancer properties of benzofuran derivatives revealed that modifications in the structure significantly impact their efficacy. For example, in vitro studies indicated that certain compounds could induce apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction. Specifically:
- Caspase Activation : The activation of caspases 3 and 7 was observed following treatment with related benzofuran compounds, indicating a pathway for inducing programmed cell death. In one study, compound exposure led to a 2.31-fold increase in caspase activity after 48 hours .
Compound | Cell Line | Inhibition Rate (%) |
---|---|---|
Compound 6 | K562 | 13% reduction in cell viability |
Compound 8 | K562 | 27% increase in caspase activity after 12 hours |
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives was assessed using standard methods against various bacterial strains. Results indicated that these compounds could effectively inhibit bacterial growth, although specific data for this compound is limited.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of several benzofuran derivatives on K562 leukemia cells. The results showed varying degrees of cytotoxicity, with some compounds demonstrating significant inhibition rates (up to 80% against certain cell lines) at specific concentrations .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could disrupt mitochondrial function and increase intracellular ROS levels, leading to apoptosis. This was corroborated by increased levels of hydrogen peroxide and subsequent caspase activation .
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-15-17(23)10-9-14-19(24)18(25-20(14)15)11-13-7-5-6-8-16(13)21/h5-11,23H,3-4,12H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJRGLWTYDCXJU-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Cl)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Cl)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.